3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
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Overview
Description
3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring system substituted with a 2,4-dimethylphenoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the 2,4-Dimethylphenoxy Group: This can be done via nucleophilic substitution reactions where the phenoxy group is introduced using suitable phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)propanamide
- {3-[(2,4-Dimethylphenoxy)methyl]phenyl}amine hydrochloride
Uniqueness
3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H18O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2,4-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O3/c1-15-12-13-20(16(2)14-15)24-22(17-8-4-3-5-9-17)19-11-7-6-10-18(19)21(23)25-22/h3-14H,1-2H3 |
InChI Key |
IDKALQUUIVVTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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